
Acide pyrazine-carboxylique-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazinecarboxylic Acid-d3 is a deuterated form of pyrazinecarboxylic acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, including its stability and ability to be traced in various chemical reactions. The molecular formula of Pyrazinecarboxylic Acid-d3 is C5HD3N2O2, and it has a molecular weight of 127.12 g/mol .
Applications De Recherche Scientifique
Pyrazinecarboxylic Acid-d3 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
Pyrazinecarboxylic Acid-d3, like its derivatives, shows biological properties, including antimicrobial and antifungal activities . .
Mode of Action
It’s known that pyrazine derivatives can have numerous pharmacological effects . For example, some pyrazine derivatives have been found to inhibit the growth and nucleic acid synthesis in certain organisms .
Biochemical Pathways
Pyrazine derivatives are known to exhibit a wide variety of pharmacological properties, including hypoglycemic and diuretic action , suggesting they may interact with multiple biochemical pathways.
Result of Action
It’s known that pyrazine derivatives can have numerous prominent pharmacological effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarboxylic Acid-d3 typically involves the deuteration of pyrazinecarboxylic acid. One common method includes the use of deuterated reagents in the presence of a catalyst. For example, the deuteration can be achieved by reacting pyrazinecarboxylic acid with deuterium gas (D2) in the presence of a palladium catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of Pyrazinecarboxylic Acid-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is typically ensured through multiple purification steps, including crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazinecarboxylic Acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazinecarboxylic acid derivatives.
Reduction: It can be reduced to form pyrazine derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various pyrazine derivatives, which can be further functionalized for specific applications in research and industry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinecarboxylic Acid: The non-deuterated form, commonly used in similar applications.
2,3-Pyrazinedicarboxylic Acid: Another derivative with two carboxylic acid groups, used in coordination chemistry and materials science.
Uniqueness
Pyrazinecarboxylic Acid-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and traceability in chemical reactions. This makes it particularly valuable in research applications where precise tracking of molecular interactions is required .
Propriétés
Numéro CAS |
1794791-32-4 |
|---|---|
Formule moléculaire |
C5H4N2O2 |
Poids moléculaire |
127.117 |
Nom IUPAC |
3,5,6-trideuteriopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)/i1D,2D,3D |
Clé InChI |
NIPZZXUFJPQHNH-CBYSEHNBSA-N |
SMILES |
C1=CN=C(C=N1)C(=O)O |
Synonymes |
2-Pyrazinecarboxylic Acid-d3; Pyrazinoic Acid-d3; 1,4-Diazinecarboxylic Acid-d3; 2-Carboxypyrazine-d3; 2-Pyrazinoic Acid-d3; NSC 13146-d3; NSC 27192-d3; Pyrazinic Acid-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


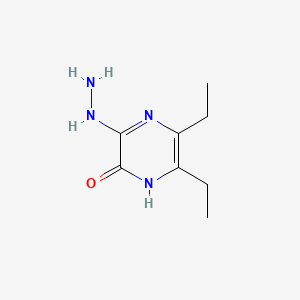

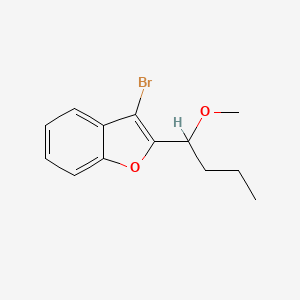
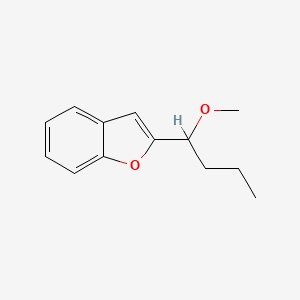

![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)
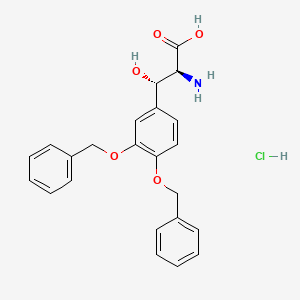
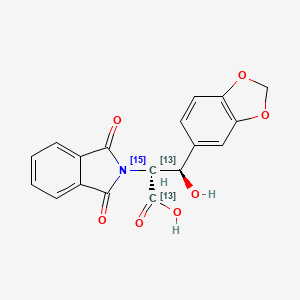
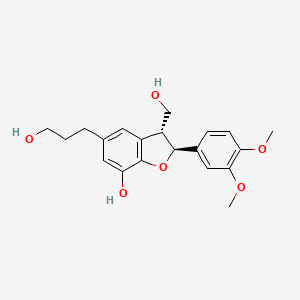
![(3R,10S,13R,14R,16S)-16-bromo-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B589415.png)
